Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one
Description
Octahydro-2H-pyrrolo[3,2-b]pyridin-2-one is a bicyclic heterocyclic compound featuring a fused pyrrolidine and pyridinone ring system.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-4-6-5(9-7)2-1-3-8-6/h5-6,8H,1-4H2,(H,9,10) |
InChI Key |
DXFSSDDPQPFJJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC(=O)N2)NC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one typically involves cyclization reactions. One common method is the hydrogenation of unsaturated δ-lactams. This process involves the reduction of the double bonds in the lactam ring to form the saturated octahydro compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes cyclization, reduction, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can further saturate the compound or modify existing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of Octahydro-2H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrrolo-Pyridinone Derivatives
Key structural analogs include:
- 6-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one (CAS: 169463-44-9): Bromination at the 6-position and dimethyl substitution enhance electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions.
- 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 113423-51-1): Dibromination at the 3-position introduces steric hindrance, which may reduce metabolic stability but improve halogen bonding in target interactions. Safety data indicate acute toxicity (GHS Hazard Category 4), necessitating careful handling .
- 1,3-Dihydro-2H-pyrrolo[2,3-c]pyridin-2-one : Partial saturation (dihydro structure) balances rigidity and flexibility, favoring DNA intercalation or enzyme inhibition. Derivatives like 5-chloro and 5-bromo variants are used as antibiotic precursors .
Table 1: Substituent Effects on Pyrrolo-Pyridinones
Heterocyclic Systems with Similar Scaffolds
- Thiazolo[4,5-b]pyridin-2-ones: Replacement of pyrrolidine with a thiazole ring (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) enhances π-π stacking with DNA/RNA. Cytotoxicity studies against cancer cell lines (e.g., IC₅₀ = 8–12 µM) suggest stronger anticancer activity compared to pyrrolo-pyridinones, likely due to sulfur’s electron-withdrawing effects .
- Indeno[1,2-b]quinoline-9,11-diones: Aromatized versions exhibit higher DNA binding affinities (FDE values < -10 kcal/mol) than non-aromatized analogs, highlighting the role of conjugation in target engagement .
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